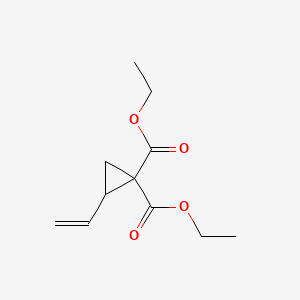

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQTXZICFVMERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998169 | |

| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7686-78-4 | |

| Record name | 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007686784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate

Introduction: The Strategic Value of a Strained Ring

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a highly versatile synthetic intermediate whose value lies in the unique reactivity conferred by its strained three-membered ring and adjacent vinyl and diester functionalities.[1] This structure serves as a powerful building block in organic synthesis, enabling a variety of transformations including ring-opening reactions, cycloadditions, and rearrangements.[2][3][4] The cyclopropane motif is a core structural unit in numerous biologically active natural products and pharmaceuticals, making mastery of its synthesis a critical skill for researchers in drug development.[5] Notably, this specific molecule is a key precursor in the preparation of Vigabatrin, a novel anti-epileptic drug.[6] This guide provides a detailed exploration of the core methodologies for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the strategic considerations that guide the choice of a particular synthetic route.

Part 1: The Cornerstone Approach: Malonic Ester Synthesis via Intramolecular Cyclization

The most established and widely utilized method for preparing this compound is a variation of the malonic ester synthesis.[3] This pathway involves the reaction of diethyl malonate with a 1,4-dihalobutene derivative under basic conditions, proceeding through a sequential nucleophilic substitution (SN2) and an intramolecular SN2' displacement.[3][7]

Causality Behind the Mechanism: The Critical Role of Substrate Stereochemistry

The success of this synthesis is fundamentally dictated by the stereochemistry of the 1,4-dihalobutene-2 starting material. The use of the trans-isomer is paramount for achieving high yields of the desired vinylcyclopropane product.[8]

When diethyl malonate is deprotonated by a base, it forms a soft nucleophile, the malonate enolate. This enolate first attacks one of the primary carbons of trans-1,4-dichlorobutene-2 in a standard SN2 reaction. The crucial second step is an intramolecular cyclization. The resulting intermediate anion attacks the internal carbon of the double bond, displacing the second halide in an SN2' fashion to form the three-membered ring.

Conversely, starting with cis-1,4-dichlorobutene-2 leads to a significant amount of an undesired byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate.[9] In the cis-isomer, the geometry is favorable for a competing intramolecular SN2 reaction where the anion attacks the terminal carbon, forming a five-membered ring. This side reaction is difficult to suppress and the resulting cyclopentene derivative is challenging to separate from the target vinylcyclopropane.[9]

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is adapted from a robust procedure utilizing potassium hydroxide and a phase-transfer catalyst, which avoids the need for strictly anhydrous conditions often required for sodium alkoxide bases.[10]

Materials:

-

Diethyl malonate (1.0 mol, 160 g)

-

trans-1,4-Dichlorobutene-2 (1.10 mol, 137.5 g)

-

Flaked Potassium Hydroxide (KOH, 90%) (2.0 mol, 125 g)

-

Tricaprylylmethylammonium chloride (phase-transfer catalyst) (0.05 mol, 21 g)

-

Dichloromethane (CH₂Cl₂) (300 mL)

-

Reactor with external cooling and mechanical stirring

Procedure:

-

Charge the reactor with 137.5 g of trans-1,4-dichlorobutene-2, 125 g of flaked KOH, 21 g of tricaprylylmethylammonium chloride, and 300 cc of dichloromethane.

-

Begin vigorous stirring and use external cooling to maintain the internal temperature at 25°C.

-

Slowly add 160 g of diethyl malonate to the reaction mixture. The addition should be controlled to keep the temperature at 25°C.

-

After the addition is complete, continue stirring the mixture at 25°C until the reaction is complete (monitoring by GC or TLC is recommended).

-

Upon completion, perform a standard aqueous workup. Quench the reaction carefully with water, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under vacuum to yield the final product.

| Parameter | Value | Reference |

| Typical Yield | 72-78% | [10] |

| Primary Reactants | Diethyl malonate, trans-1,4-Dichlorobutene-2 | [10] |

| Base/Catalyst | KOH / Phase-Transfer Catalyst | [10] |

| Solvent | Dichloromethane | [10] |

| Temperature | 25°C | [10] |

| Key Byproduct (from cis) | Diethyl cyclopent-3-ene-1,1-dicarboxylate | [9] |

Part 2: The Simmons-Smith Cyclopropanation Route

An alternative and highly effective strategy for synthesizing the target molecule is the Simmons-Smith reaction. This classic method involves the cyclopropanation of an alkene using an organozinc carbenoid.[11] For this specific target, the precursor is diethyl allylmalonate, which is commercially available or easily synthesized.[12][13]

Mechanism: A Concerted and Stereospecific Addition

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[5] A popular and often more reactive variation, known as the Furukawa modification, uses diethylzinc (Et₂Zn).[11] This carbenoid species then adds to the double bond of diethyl allylmalonate in a concerted, stereospecific fashion. The "butterfly-shaped" transition state involves the simultaneous formation of two new carbon-carbon bonds, ensuring that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5] This method is valued for its high functional group tolerance and reliability.

Experimental Protocol: Simmons-Smith Cyclopropanation of Diethyl Allylmalonate

This is a representative protocol for the cyclopropanation of an alkene.

Materials:

-

Diethyl allylmalonate (1 equiv)

-

Zinc-Copper couple (2-3 equiv)

-

Diiodomethane (CH₂I₂) (1.5-2 equiv)

-

Anhydrous diethyl ether or 1,2-dichloroethane (as solvent)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Charge the flask with the zinc-copper couple and the chosen anhydrous solvent.

-

Add the diethyl allylmalonate to the flask.

-

In the dropping funnel, prepare a solution of diiodomethane in the same anhydrous solvent.

-

Add the diiodomethane solution dropwise to the stirred suspension. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by GC or TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Part 3: An Overview of Modern Transition-Metal Catalyzed Strategies

While the classical methods are robust, modern synthetic chemistry offers powerful transition metal-catalyzed alternatives that can provide complementary selectivity and access to diverse stereoisomers.[3]

-

Rhodium-Catalyzed Cyclopropanation: Rhodium(II) catalysts, such as Rh₂(OAc)₄, are exceptionally effective at catalyzing the decomposition of diazo compounds to form metal carbenes. These intermediates readily undergo cyclopropanation with alkenes. A potential route to the target molecule would involve the reaction of diethyl allylmalonate with an ethyl diazoacetate. These reactions are often highly diastereoselective, offering excellent control over the product's stereochemistry.[14]

-

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. While extensively used for the ring-opening and rearrangement of vinylcyclopropanes,[15][16] palladium-catalyzed cross-coupling reactions also represent a viable, albeit less common, approach for their direct synthesis.[3] These methods offer the potential for modular construction of complex cyclopropane derivatives.

Conclusion

The synthesis of this compound is most reliably achieved through two primary, well-vetted pathways. The malonic ester synthesis, using trans-1,4-dihalobutene-2, stands as the most direct and cost-effective industrial method, provided the stereochemistry of the starting material is controlled to prevent byproduct formation. For laboratory-scale synthesis, particularly where functional group tolerance is a concern, the Simmons-Smith cyclopropanation of diethyl allylmalonate offers a highly reliable and stereospecific alternative. Emerging transition-metal-catalyzed methods, particularly those involving rhodium, present advanced options for achieving high levels of stereocontrol, paving the way for the asymmetric synthesis of chiral cyclopropane derivatives. The choice of method will ultimately depend on the scale of the reaction, cost considerations, and the specific stereochemical requirements of the final target molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 7686-78-4 [smolecule.com]

- 4. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]

- 9. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. Diethyl allylmalonate | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diethyl allylmalonate, 96% | Fisher Scientific [fishersci.ca]

- 14. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: Properties, Synthesis, and Reactivity

Introduction

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile synthetic intermediate characterized by a unique strained-ring system incorporating multiple reactive functional groups.[1][2] Its structure, featuring a cyclopropane ring, a vinyl group, and two diethyl ester moieties, makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and key reactive characteristics, with a focus on its application in pharmaceutical development, notably as a crucial precursor to the anti-epileptic drug Vigabatrin.[3]

Physicochemical Properties

This section details the key physical and identifying properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 7686-78-4 | [1][4] |

| Molecular Formula | C₁₁H₁₆O₄ | [1][4] |

| Molecular Weight | 212.24 g/mol | [1][4] |

| IUPAC Name | diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | [1][4] |

| Synonyms | Diethyl 2-vinyl-1,1-cyclopropanedicarboxylate, 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane | [4] |

| Appearance | Liquid | |

| Boiling Point | 230.6°C at 760 mmHg | [2] |

| Density | 1.174 g/cm³ | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. While full spectral data is available in databases such as SpectraBase, this section outlines the expected spectral features.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), the vinyl group protons (in the range of 4.9-5.8 ppm), and the protons of the cyclopropane ring (typically found in the upfield region, between 0.5 and 2.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups (around 170 ppm), the carbons of the vinyl group (in the olefinic region, ~115-140 ppm), the methylene carbons of the ethyl groups (~60 ppm), the methyl carbons of the ethyl groups (~14 ppm), and the carbons of the cyclopropane ring (in the upfield region, ~10-35 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the ester groups in the region of 1720-1740 cm⁻¹. Other significant peaks include C-H stretching vibrations for the vinyl and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching of the vinyl group around 1640 cm⁻¹.

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound.[4]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved through the alkylation of diethyl malonate with a 1,4-dihalobutene, typically trans-1,4-dichloro-2-butene.[1]

Core Synthetic Pathway: Malonic Ester Alkylation

The reaction proceeds via a nucleophilic substitution mechanism. Diethyl malonate is first deprotonated by a strong base, such as sodium ethoxide or potassium hydroxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic terminal carbons of trans-1,4-dichloro-2-butene in an Sₙ2 reaction. The resulting intermediate undergoes an intramolecular Sₙ2' reaction, where the carbanion attacks the double bond in an allylic substitution, displacing the second halide and forming the cyclopropane ring.

Stereochemical Impact on Synthesis: The Competing Pathway

The stereochemistry of the starting 1,4-dihalobutene is critical for the outcome of the synthesis. While the trans-isomer predominantly yields the desired vinylcyclopropane, the use of the cis-isomer leads to a significant amount of a cyclopentene byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate. This is due to a competing intramolecular Sₙ2 reaction pathway that is sterically favored with the cis-isomer.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.

-

Reaction Setup: A reactor equipped with external cooling is charged with trans-1,4-dichloro-2-butene (1.10 mol), potassium hydroxide (2.0 mol), a phase-transfer catalyst such as tricaprylylmethylammonium chloride (5 mol %), and a solvent like methylene chloride.

-

Addition of Diethyl Malonate: Diethyl malonate (1.0 mol) is slowly added to the stirred reaction mixture. The temperature is maintained at 25°C using external cooling.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is worked up by washing with water to remove inorganic salts. The organic layer is then separated.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound. A typical yield for this process is around 75-80%.

Chemical Reactivity and Applications

The unique combination of functional groups in this compound imparts a rich and versatile reactivity profile.

Key Reactions

-

Nucleophilic Attack: The molecule is susceptible to nucleophilic attack, primarily at the methine position of the cyclopropane ring.

-

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, particularly under radical conditions, leading to the formation of more complex acyclic structures.

-

Cycloadditions: The vinyl group can participate in various cycloaddition reactions, serving as a dienophile in Diels-Alder reactions to construct intricate cyclic frameworks.[1]

-

Decarboxylation: The ester groups can be hydrolyzed and subsequently decarboxylated to provide access to other vinylcyclopropane derivatives.[1]

The Vinylcyclopropane-Cyclopentene Rearrangement

A hallmark reaction of vinylcyclopropanes is their thermal or transition-metal-catalyzed rearrangement to cyclopentenes. This ring expansion is a powerful tool in organic synthesis for the formation of five-membered rings. The mechanism of this rearrangement is complex and has been the subject of extensive study. Evidence suggests that it can proceed through either a concerted, pericyclic pathway governed by orbital symmetry rules, or a stepwise, diradical-mediated mechanism. The operative pathway is highly dependent on the substitution pattern of the vinylcyclopropane and the reaction conditions.

Application in Drug Development: Synthesis of Vigabatrin

A significant application of this compound is its use as a key intermediate in the synthesis of Vigabatrin, an irreversible inhibitor of GABA transaminase used as an anti-epileptic drug.[3] The synthesis involves the reaction of this compound with ammonia in formamide under pressure to form a vinyl-substituted pyrrolidone derivative. This intermediate is then hydrolyzed under acidic conditions to yield Vigabatrin.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly functionalized and reactive molecule that serves as a valuable tool for synthetic chemists. Its well-established synthesis, coupled with its diverse reactivity, particularly the vinylcyclopropane-cyclopentene rearrangement, makes it an important building block for the construction of complex molecular architectures. Its role in the synthesis of the pharmaceutical agent Vigabatrin underscores its significance in drug development. A thorough understanding of its properties and reactivity is crucial for its effective and safe utilization in research and development.

References

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a valuable building block in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and reactivity of this compound are also discussed to provide a comprehensive understanding of its chemical behavior.

Introduction

This compound (CAS No. 7686-78-4, Molecular Formula: C₁₁H₁₆O₄, Molecular Weight: 212.24 g/mol ) is a versatile intermediate in organic chemistry. Its unique structure, featuring a strained cyclopropane ring, a reactive vinyl group, and two ester functionalities, allows for a variety of chemical transformations, including ring-opening reactions and cycloadditions. A thorough understanding of its spectroscopic properties is paramount for confirming its identity and purity in synthetic applications.

Synthesis and Experimental Context

The preparation of this compound is commonly achieved through the reaction of diethyl malonate with a 1,4-dihalobutene, such as trans-1,4-dichlorobutene-2, in the presence of a base.[2][3] The choice of reaction conditions, including the base, solvent, and temperature, is critical to optimize the yield and minimize the formation of byproducts.[4][5]

Representative Synthetic Protocol

A typical synthesis involves the slow addition of diethyl malonate to a mixture of trans-1,4-dichlorobutene-2, a strong base like potassium hydroxide, a phase-transfer catalyst, and a suitable solvent such as dichloromethane, while maintaining the temperature at approximately 25°C with external cooling.[2][3] The reaction progress can be monitored by techniques like gas chromatography. Upon completion, the crude product is worked up and purified by fractional distillation.[2]

Spectroscopic Data Analysis

Due to the limited availability of fully assigned experimental spectra in public databases, the following analysis is a composite of data from closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

The proton NMR spectrum provides detailed information about the number of different types of protons and their connectivity.

Predicted 1H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 5.6 | ddd | 1H | =CH- |

| ~ 5.2 - 5.0 | m | 2H | =CH₂ |

| ~ 4.2 | q | 4H | -OCH₂CH₃ |

| ~ 2.4 - 2.2 | m | 1H | -CH(vinyl)- |

| ~ 1.8 - 1.6 | m | 1H | -CH₂(cyclopropane) |

| ~ 1.4 - 1.2 | m | 1H | -CH₂(cyclopropane) |

| ~ 1.25 | t | 6H | -OCH₂CH₃ |

Interpretation:

-

Vinyl Group: The vinyl protons are expected in the range of 5.0-6.0 ppm. The methine proton (=CH-) will appear as a doublet of doublets of doublets (ddd) due to coupling with the two geminal protons and the vicinal cyclopropyl proton.[6] The terminal methylene protons (=CH₂) will appear as multiplets. Typical coupling constants for vinyl systems are in the range of 11-18 Hz for trans and 6-15 Hz for cis couplings.[7]

-

Cyclopropane Ring: The protons on the cyclopropane ring are highly shielded and appear upfield, typically between 0.2 and 2.0 ppm.[2][8][9] The geminal and vicinal coupling constants in cyclopropanes can vary, and long-range couplings are also possible.[10][11][12] The proton attached to the carbon bearing the vinyl group is expected to be the most downfield of the cyclopropyl protons due to the deshielding effect of the double bond.

-

Ethyl Ester Groups: The two ethyl groups are diastereotopic due to the chiral center at the vinyl-substituted carbon of the cyclopropane ring. This may lead to two distinct sets of signals for the methylene and methyl protons, though they are often observed as a single quartet and triplet, respectively. The methylene protons (-OCH₂ CH₃) are adjacent to the electron-withdrawing oxygen atom and are therefore deshielded, appearing around 4.2 ppm as a quartet. The methyl protons (-OCH₂CH₃ ) appear as a triplet around 1.25 ppm.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted 13C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 135 | =CH- |

| ~ 118 | =CH₂ |

| ~ 61 | -OCH₂CH₃ |

| ~ 35 | C(CO₂Et)₂ |

| ~ 30 | -CH(vinyl)- |

| ~ 20 | -CH₂(cyclopropane) |

| ~ 14 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbons: The ester carbonyl carbons are the most deshielded, appearing around 170 ppm.[13]

-

Vinyl Carbons: The carbons of the vinyl group are expected in the alkene region, with the substituted carbon (=CH-) appearing around 135 ppm and the terminal methylene carbon (=CH₂) around 118 ppm.[14][15]

-

Cyclopropane Carbons: The carbons of the cyclopropane ring are characteristically shielded, appearing at unusually high field for saturated carbons, typically between -5 and 30 ppm.[16][17][18] The quaternary carbon attached to the two ester groups will be further downfield than the other two cyclopropyl carbons.

-

Ethyl Ester Carbons: The methylene carbons of the ethyl groups (-OC H₂CH₃) are expected around 61 ppm, and the methyl carbons (-OCH₂C H₃) will be the most shielded at approximately 14 ppm.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch (vinyl) |

| ~ 2980 | Strong | C-H stretch (aliphatic) |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1250-1000 | Strong | C-O stretch (ester) |

Interpretation:

-

A strong, sharp absorption around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups.[19][20][21]

-

The C=C stretching of the vinyl group is expected as a medium intensity band around 1640 cm⁻¹.[22]

-

The vinylic C-H stretching vibration should appear just above 3000 cm⁻¹, around 3080 cm⁻¹.[19][20]

-

Strong bands corresponding to the aliphatic C-H stretching of the ethyl and cyclopropyl groups will be observed below 3000 cm⁻¹, around 2980 cm⁻¹.[20]

-

The fingerprint region will contain strong C-O stretching bands from the ester groups in the 1250-1000 cm⁻¹ range.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 212 corresponding to the molecular weight of the compound is expected, though it may be weak.

-

Key Fragments:

-

Loss of an ethoxy group (-OCH₂CH₃): A prominent peak at m/z = 167.

-

Loss of an ethyl group (-CH₂CH₃): A peak at m/z = 183.

-

McLafferty Rearrangement: Esters can undergo this characteristic rearrangement, though it may be less favored in this specific structure.[23]

-

Cleavage of the cyclopropane ring: The strained ring can lead to various fragmentation pathways.

-

Other common fragments for esters include acylium ions and alkyl cations.[24][25][26]

-

Visualization of Molecular Structure and Spectroscopic Correlations

Caption: Molecular structure of this compound.

Conclusion

The spectroscopic data of this compound are consistent with its proposed structure. The combination of NMR, IR, and MS provides a detailed fingerprint of the molecule, allowing for its unambiguous identification. The characteristic signals of the vinyl group, the highly shielded cyclopropane ring, and the two ethyl ester moieties are the key features to be observed in the respective spectra. This guide serves as a valuable resource for scientists working with this compound, facilitating its characterization and ensuring its quality in synthetic applications.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]

- 5. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. academic.oup.com [academic.oup.com]

- 15. 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 22. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 23. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 24. tutorchase.com [tutorchase.com]

- 25. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (CAS 7686-78-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (CAS 7686-78-4), a versatile synthetic intermediate with significant applications in organic chemistry and pharmaceutical development. The document delves into the compound's chemical and physical properties, detailed synthesis protocols, and its pivotal role in the preparation of the anti-epileptic drug Vigabatrin. Furthermore, it explores the rich reactivity of this molecule, including characteristic ring-opening and cycloaddition reactions, providing insights into its utility as a building block for complex molecular architectures. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

-

CAS Number: 7686-78-4

-

IUPAC Name: diethyl 2-ethenylcyclopropane-1,1-dicarboxylate[1][2][3]

-

Synonyms: 2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester, 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | --INVALID-LINK-- |

| Boiling Point | 230.6°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.174 g/cm³ | --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in many organic solvents. | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, stored under inert gas | --INVALID-LINK-- |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the alkylation of diethyl malonate with a 1,4-dihalobutene derivative, typically 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, under basic conditions.[2][4] The stereochemistry of the starting dihalobutene is crucial, with the trans-isomer favoring the formation of the desired vinylcyclopropane product, while the cis-isomer can lead to the formation of a cyclopentene byproduct.[2][4]

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and provides a high-yield synthesis of the title compound.[4]

Materials:

-

Diethyl malonate

-

trans-1,4-dichloro-2-butene

-

Potassium hydroxide (KOH), flaked (90%)

-

Tricaprylylmethylammonium chloride (phase-transfer catalyst)

-

Methylene chloride (CH₂Cl₂)

-

Apparatus for fractional distillation

Procedure:

-

To a reactor equipped with external cooling, add 137.5 g (1.10 mol) of trans-1,4-dichloro-2-butene, 125 g (2.0 mol) of flaked KOH (90%), 300 mL of methylene chloride, and 21 g (5 mol %) of tricaprylylmethylammonium chloride.

-

Slowly add 160 g (1.0 mol) of diethyl malonate to the stirred reaction mixture.

-

Maintain the reaction temperature at 25°C using external cooling during the addition.

-

After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, perform a standard aqueous workup.

-

The crude product is then purified by fractional distillation to yield this compound. A typical yield for this procedure is approximately 78%.[1][5]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis due to its strained three-membered ring and the presence of multiple functional groups.

Key Intermediate in the Synthesis of Vigabatrin

A primary application of this compound is its use as a key intermediate in the synthesis of Vigabatrin, a potent anti-epileptic drug.[6] Vigabatrin functions as an irreversible inhibitor of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[7]

Synthetic Pathway to Vigabatrin:

Caption: Synthesis of Vigabatrin from this compound.

Experimental Protocol Outline for Vigabatrin Synthesis:

-

Amidation and Cyclization: this compound is reacted with ammonia in formamide under elevated temperature and pressure.[6] This step results in the formation of 3-carboxamido-5-vinyl-2-pyrrolidone.

-

Hydrolysis: The intermediate is then subjected to acidic hydrolysis, which opens the lactam ring and hydrolyzes the amide to a carboxylic acid and an amine, yielding Vigabatrin.[8]

Ring-Opening Reactions

The strained cyclopropane ring of this compound is susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds. The regioselectivity of the ring-opening is dependent on the reaction conditions and the nature of the attacking species.

-

Nucleophilic Attack: Nucleophiles tend to attack at the methine position of the cyclopropane ring.[9]

-

Radical Attack: Free radicals, on the other hand, typically attack the terminal methylene of the vinyl group, leading to ring-opening.[9]

Cycloaddition Reactions

The vinyl group of this compound can participate in various cycloaddition reactions, making it a useful synthon for the construction of larger ring systems. Transition metal catalysts, particularly rhodium(I) complexes, have been shown to effectively catalyze these transformations. These reactions often proceed with high regio- and stereoselectivity.

Spectroscopic Characterization

-

¹³C NMR: Data available on PubChem.[3]

-

¹H NMR: Data available on PubChem.[3]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3]

-

Infrared Spectroscopy: IR spectral data is available on PubChem.[3]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[3]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2)[3]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P317: If eye irritation persists: Get medical help.[3]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound (CAS 7686-78-4) is a highly valuable and versatile intermediate in modern organic synthesis. Its unique structural features, combining a strained cyclopropane ring with vinyl and diester functionalities, allow for a diverse range of chemical transformations. Its critical role in the synthesis of the anti-epileptic drug Vigabatrin underscores its importance in the pharmaceutical industry. The detailed synthetic protocols and an understanding of its reactivity in ring-opening and cycloaddition reactions provided in this guide will be of significant utility to researchers and drug development professionals working to construct complex molecular targets.

References

- 1. prepchem.com [prepchem.com]

- 2. Buy this compound | 7686-78-4 [smolecule.com]

- 3. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]

- 9. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate, also known by its IUPAC name diethyl 2-vinylcyclopropane-1,1-dicarboxylate, is a versatile synthetic intermediate that has garnered significant interest among researchers and drug development professionals. Its unique trifunctionalized structure, featuring a strained cyclopropane ring, a reactive vinyl group, and two ester moieties, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a thorough exploration of its reactivity and applications, with a particular focus on its role in pharmaceutical synthesis.

Chemical and Physical Properties

Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate is a colorless liquid with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol .[1] While some physical properties have been reported, there exists some variance in the literature, which is not uncommon for specialized chemical intermediates. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | [1] |

| Synonyms | This compound, 2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester | [1][2] |

| CAS Number | 7686-78-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Boiling Point | 230.6°C at 760 mmHg | [3] |

| Density | 1.174 g/cm³ | [3] |

| Refractive Index | Not definitively reported |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the vinyl group (multiplets in the 5-6 ppm region), and the cyclopropyl protons (complex multiplets in the 1-2.5 ppm region).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups (around 170 ppm), the carbons of the vinyl group (in the 115-140 ppm range), the carbons of the ethyl groups, and the carbons of the cyclopropane ring. A ¹³C NMR spectrum is available on SpectraBase.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730 cm⁻¹), the C=C stretching of the vinyl group (around 1640 cm⁻¹), and C-H stretching frequencies. A vapor-phase IR spectrum is accessible through SpectraBase.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak at m/z 212, along with characteristic fragmentation patterns resulting from the loss of ethoxy groups, the vinyl group, and cleavage of the cyclopropane ring. GC-MS data is available from the NIST Mass Spectrometry Data Center.[1]

Synthesis of Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate

The most common and efficient synthesis of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate involves the condensation of diethyl malonate with a 1,4-dihalobutene, typically trans-1,4-dichloro-2-butene.[4][5] Early methods required strictly anhydrous conditions and the pre-formation of the sodiomalonate anion.[5] However, modern protocols often employ phase-transfer catalysis to improve yields and simplify the procedure.[4]

A detailed experimental protocol, adapted from patented procedures, is provided below.[4][5]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

Materials:

-

Diethyl malonate (1.0 mol)

-

trans-1,4-dichloro-2-butene (1.10 mol)

-

Potassium hydroxide (KOH), flaked (2.0 mol)

-

Tricaprylylmethylammonium chloride (phase-transfer catalyst, 5 mol%)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

To a reactor equipped with a mechanical stirrer and external cooling, add trans-1,4-dichloro-2-butene, flaked potassium hydroxide, tricaprylylmethylammonium chloride, and methylene chloride.

-

While stirring vigorously and maintaining the temperature at 25°C with external cooling, slowly add diethyl malonate to the reaction mixture.

-

Continue stirring at 25°C until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, perform a standard aqueous workup. Quench the reaction mixture with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under vacuum to yield pure diethyl 2-ethenylcyclopropane-1,1-dicarboxylate (typical yields are in the range of 75-80%).[5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate.

Reactivity and Synthetic Utility

The unique arrangement of functional groups in diethyl 2-ethenylcyclopropane-1,1-dicarboxylate imparts a rich and versatile reactivity profile, making it a valuable tool in organic synthesis.

Nucleophilic Attack and Ring-Opening Reactions

The strained cyclopropane ring is susceptible to nucleophilic attack. Studies have shown that nucleophiles preferentially attack the methine carbon (the carbon of the cyclopropane ring attached to the vinyl group).[4] In contrast, ring-opening can also be initiated by free radicals, which tend to attack the terminal methylene of the vinyl group.[4][6]

Rhodium(I)-Catalyzed Asymmetric Ring-Opening

A significant advancement in the chemistry of vinylcyclopropanes is the development of Rhodium(I)-catalyzed asymmetric ring-opening reactions. In these reactions, a Rh(I) catalyst, in conjunction with a chiral bisphosphine ligand, facilitates the enantioselective ring-opening of the racemic vinylcyclopropane with a nucleophile, such as an aryl boronic acid.[7][8][9] This methodology provides a powerful means of constructing chiral molecules with high regioselectivity and enantioselectivity.[7][9] The proposed mechanism involves the formation of a Rh(III) π-allyl intermediate, which then undergoes reductive elimination to form the C-C bond.[8]

Rhodium-Catalyzed Asymmetric Ring-Opening Mechanism

Caption: Simplified mechanism of Rh(I)-catalyzed asymmetric ring-opening.

Cycloaddition Reactions

The vinyl group of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate can participate in various cycloaddition reactions, serving as a dienophile or a partner in transition-metal-catalyzed cycloadditions.[6] This reactivity allows for the construction of more complex cyclic and polycyclic systems.

Application in Drug Development: The Synthesis of Vigabatrin

A compelling demonstration of the utility of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate in medicinal chemistry is its role as a key intermediate in the synthesis of Vigabatrin.[2] Vigabatrin is an irreversible inhibitor of GABA transaminase and is used as an antiepileptic drug.[2]

The synthesis of Vigabatrin from diethyl 2-ethenylcyclopropane-1,1-dicarboxylate involves the following key transformations:

-

Amidation: Reaction of diethyl 2-ethenylcyclopropane-1,1-dicarboxylate with ammonia in formamide leads to the formation of 2-carbonyl-5-vinyl-pyrrolidine-3-amide.

-

Hydrolysis and Decarboxylation: Subsequent hydrolysis under acidic conditions opens the cyclopropane ring and removes one of the carboxyl groups to yield 4-amino-5-hexenoic acid, which is Vigabatrin.

A Chinese patent describes a detailed preparation method of Vigabatrin starting from diethyl malonate and 1,4-dichloro-2-butene to first synthesize this compound, which is then converted to the final drug molecule.

Synthetic Pathway to Vigabatrin

Caption: Key steps in the synthesis of Vigabatrin.

Conclusion

Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a strained ring, a reactive double bond, and ester functionalities allows for a diverse range of chemical transformations. From its efficient synthesis via phase-transfer catalysis to its application in sophisticated catalytic asymmetric reactions and its pivotal role in the synthesis of the important pharmaceutical agent Vigabatrin, this molecule continues to be a subject of interest for both academic and industrial researchers. The insights provided in this guide aim to equip scientists and drug development professionals with a thorough understanding of the properties and potential of this remarkable synthetic intermediate.

References

- 1. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. prepchem.com [prepchem.com]

- 5. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]

- 6. Buy this compound | 7686-78-4 [smolecule.com]

- 7. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: Synthesis, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate, a versatile building block in modern organic synthesis. The document delves into its molecular structure, established synthetic methodologies, and characteristic reactivity. Emphasis is placed on the practical application of this compound as a precursor to complex molecular architectures, a topic of significant interest to researchers in medicinal chemistry and materials science. This guide is intended for professionals in drug development and chemical research, offering field-proven insights into the strategic use of this valuable synthetic intermediate.

Introduction: The Significance of Substituted Vinylcyclopropanes

Vinylcyclopropanes are a class of strained ring systems that have garnered considerable attention in organic chemistry due to their unique reactivity. The combination of a reactive π-system and the inherent ring strain of the cyclopropane moiety makes them valuable precursors for a variety of chemical transformations. This compound, in particular, stands out due to the presence of two activating ester groups, which further enhances its synthetic versatility. These functionalities allow for a diverse range of reactions, including ring-opening, cycloadditions, and functional group interconversions, providing access to complex molecular scaffolds that are often challenging to synthesize through other means. Its utility as an intermediate in the synthesis of novel therapeutic agents and functional materials underscores the importance of a thorough understanding of its chemical properties.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture and physical characteristics of this compound is fundamental to its application.

Molecular Formula and Structure

The molecular formula of this compound is C₁₁H₁₆O₄ , corresponding to a molecular weight of 212.24 g/mol .[1][2] Its IUPAC name is diethyl 2-ethenylcyclopropane-1,1-dicarboxylate .[1][2] The structure, confirmed by various spectroscopic methods, features a cyclopropane ring substituted with a vinyl group at the C2 position and two diethyl ester groups at the C1 position.

Key Structural Identifiers:

| Identifier | Value |

| CAS Number | 7686-78-4[2] |

| Molecular Formula | C₁₁H₁₆O₄[1][2] |

| Molecular Weight | 212.24 g/mol [1][2] |

| IUPAC Name | diethyl 2-ethenylcyclopropane-1,1-dicarboxylate[1][2] |

| InChI Key | UOQTXZICFVMERR-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCOC(=O)C1(CC1C=C)C(=O)OCC[2] |

Physicochemical Properties

The compound is typically a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C.[3] While detailed experimental data on all physical properties are not consistently reported in the literature, some key values are available.

| Property | Value | Source |

| Boiling Point | 230.6°C at 760 mmHg | MySkinRecipes[3] |

| Density | 1.174 g/cm³ | MySkinRecipes[3] |

Synthesis of this compound

The most established and efficient synthesis of this compound involves the condensation of diethyl malonate with a suitable 1,4-dihalobutene derivative. The stereochemistry of the dihalobutene starting material is a critical factor in the success of this reaction.

General Reaction Scheme and Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The malonate enolate, generated by a strong base, attacks one of the electrophilic carbons of the 1,4-dihalobutene. A subsequent intramolecular Sₙ2 reaction then forms the cyclopropane ring.

It is crucial to use the trans-isomer of the 1,4-dihalobutene. The use of the cis-isomer can lead to a significant amount of the undesired byproduct, diethyl cyclopent-3-ene-1,1-dicarboxylate, which is often difficult to separate from the desired product.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and patents.[4]

Materials:

-

Diethyl malonate

-

trans-1,4-Dichlorobutene-2

-

Potassium hydroxide (flaked, 90%)

-

Tricaprylylmethylammonium chloride (phase-transfer catalyst)

-

Methylene chloride (solvent)

Procedure:

-

To a reactor equipped with external cooling, add trans-1,4-dichlorobutene-2 (1.10 mol), flaked potassium hydroxide (2.0 mol), methylene chloride (300 cc), and tricaprylylmethylammonium chloride (5 mol %).

-

Stir the mixture and maintain the temperature at 25°C with external cooling.

-

Slowly add diethyl malonate (1.0 mol) to the reaction mixture.

-

Continue stirring at 25°C until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, perform a standard aqueous workup.

-

The crude product is then purified by fractional distillation to yield this compound.

A typical yield for this reaction is in the range of 72-78%.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the cyclopropane ring and the vinyl group.

-

Vinyl Protons: A multiplet in the range of 5.0-6.0 ppm for the three vinyl protons.

-

Ethyl Ester Protons: A quartet around 4.1-4.3 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (CH₃).

-

Cyclopropane Protons: A complex set of multiplets in the upfield region (approximately 1.0-2.5 ppm) for the three protons on the cyclopropane ring.

¹³C NMR: The carbon NMR spectrum should display 9 unique signals corresponding to the different carbon environments in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region, typically around 168-172 ppm.

-

Vinyl Carbons: Two signals in the alkene region, approximately 130-140 ppm and 115-120 ppm.

-

Ethyl Ester Carbons: Signals for the O-CH₂ (around 61 ppm) and CH₃ (around 14 ppm).

-

Cyclopropane Carbons: Signals for the quaternary carbon (C1) and the two CH carbons of the ring in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

-

C=C Stretch (Vinyl): A medium intensity band around 1640 cm⁻¹.

-

C-H Stretch (sp²): A band slightly above 3000 cm⁻¹ for the vinyl C-H bonds.

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring and the ethyl groups.

-

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 212 should be observable. Common fragmentation patterns would involve the loss of ethoxy groups (-45 Da), ethyl groups (-29 Da), and cleavage of the cyclopropane ring.

Reactivity and Synthetic Applications

The unique structural features of this compound make it a versatile substrate for a variety of organic transformations.

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening under various conditions. For instance, free radical attack tends to occur at the terminal methylene of the vinyl group, leading to ring opening.[5] Nucleophilic attack, on the other hand, can occur at the methine position of the cyclopropane ring.[5] These reactions provide a pathway to highly functionalized, linear molecules that can be further elaborated.

Cycloaddition Reactions

The vinyl group can participate as a dienophile in Diels-Alder reactions, allowing for the construction of complex bicyclic systems. This approach is valuable for the synthesis of natural product analogues and other intricate molecular architectures.

Applications in Medicinal Chemistry and Materials Science

The cyclopropane motif is a privileged scaffold in medicinal chemistry, often imparting favorable metabolic stability and conformational rigidity to drug candidates. This compound serves as a key starting material for the synthesis of more complex cyclopropane-containing molecules with potential therapeutic applications.[2] In materials science, its unique structure can be exploited in the development of novel polymers and functional materials.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the diverse reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in both academic research and industrial applications, particularly in the fields of drug discovery and materials science.

References

- 1. This compound | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7686-78-4 [smolecule.com]

- 3. This compound [myskinrecipes.com]

- 4. prepchem.com [prepchem.com]

- 5. Ring-opening of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Key Reactions of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate: Synthesis, Rearrangements, and Cycloadditions

Introduction: The Strategic Importance of a Strained Ring System

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile and highly reactive building block in modern organic synthesis. Its unique structural motif, combining the high ring strain of a cyclopropane with the reactivity of a vinyl group and the synthetic handles of two ester functionalities, makes it a powerful precursor for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the core reactions of this compound, offering insights into its synthesis, its propensity for fascinating rearrangement reactions, and its utility in cycloadditions. For researchers, scientists, and professionals in drug development, a thorough understanding of the reactivity of this compound opens doors to novel synthetic strategies for creating valuable carbocyclic and heterocyclic systems.[2][3] This guide is designed to be a practical resource, detailing not only the "how" but also the "why" behind key experimental choices and mechanistic pathways.

I. Synthesis of this compound: A Comparative Overview

The most common and well-established method for the synthesis of this compound is the alkylation of diethyl malonate with a 1,4-dihalobutene derivative.[1] However, variations in reaction conditions and reagents can significantly impact yield and purity.

Method 1: Classical Malonic Ester Synthesis

This approach involves the reaction of diethyl malonate with trans-1,4-dichloro-2-butene in the presence of a base. The choice of base and solvent system is critical for optimizing the yield and minimizing side products.[4]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis [5]

-

Materials: Diethyl malonate, trans-1,4-dichloro-2-butene, potassium hydroxide (90% flakes), tricaprylylmethylammonium chloride (phase-transfer catalyst), methylene chloride.

-

Procedure:

-

To a reactor equipped with external cooling, charge trans-1,4-dichloro-2-butene (1.10 mol), flaked potassium hydroxide (2.0 mol), methylene chloride (300 cc), and tricaprylylmethylammonium chloride (5 mol %).

-

Slowly add diethyl malonate (1.0 mol) to the stirred reaction mixture.

-

Maintain the reaction temperature at 25°C using external cooling.

-

Upon completion of the reaction, perform a standard aqueous workup.

-

Fractionally distill the crude product to obtain this compound.

-

-

Yield: ~78%

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst: The use of tricaprylylmethylammonium chloride is crucial for facilitating the reaction between the aqueous phase (potassium hydroxide) and the organic phase (diethyl malonate and dichlorobutene), leading to higher yields compared to a biphasic system without a catalyst.

-

trans-1,4-dichloro-2-butene: The stereochemistry of the starting material is important. The use of the trans isomer favors the formation of the desired vinylcyclopropane over the cyclopentene byproduct that can arise from the cis isomer.[4]

-

Temperature Control: Maintaining a low temperature (25°C) is essential to control the exothermic reaction and prevent the formation of undesired side products.

Method 2: Anhydrous Synthesis with Sodium Ethoxide

An alternative approach involves the use of a strong base like sodium ethoxide in an anhydrous solvent. This method avoids the use of a phase-transfer catalyst but requires stricter control of anhydrous conditions.

Experimental Protocol: Anhydrous Synthesis [4][6]

-

Materials: Diethyl malonate, trans-1,4-dichloro-2-butene, sodium ethoxide, absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Slowly add diethyl malonate to the sodium ethoxide solution to form the sodium salt of diethyl malonate.

-

To this solution, add trans-1,4-dichloro-2-butene dropwise while maintaining the reaction temperature.

-

After the addition is complete, reflux the reaction mixture for a specified time.

-

After cooling, neutralize the reaction mixture, filter any solids, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Comparative Analysis of Synthesis Methods:

| Method | Advantages | Disadvantages | Typical Yield |

| Phase-Transfer Catalysis | Milder conditions, does not require strictly anhydrous setup. | Requires a phase-transfer catalyst, which may need to be removed. | ~75-80%[1] |

| Anhydrous Sodium Ethoxide | Avoids the use of a phase-transfer catalyst. | Requires strictly anhydrous conditions to prevent side reactions. | ~70-80%[4] |

Visualization of the Synthetic Pathway:

Caption: General synthesis of this compound.

II. The Vinylcyclopropane-Cyclopentene Rearrangement: A Gateway to Five-Membered Rings

One of the most significant reactions of this compound is its rearrangement to a cyclopentene derivative. This transformation is a powerful tool for the construction of five-membered carbocycles, which are prevalent in natural products and pharmaceuticals.[7] The rearrangement can be induced thermally or with the aid of a transition metal catalyst, with each method offering distinct advantages and mechanistic pathways.

A. Thermal Vinylcyclopropane-Cyclopentene Rearrangement

Under thermal conditions, typically at high temperatures, this compound undergoes a[7][8]-sigmatropic shift to form a diethyl cyclopentene-dicarboxylate. The mechanism of this reaction has been a subject of extensive study and is generally understood to proceed through a diradical intermediate, although a concerted pericyclic pathway can also be involved depending on the substrate.[7][8]

Mechanistic Insights:

The thermal rearrangement is believed to initiate with the homolytic cleavage of the C1-C2 bond of the cyclopropane ring, which is the weakest bond due to ring strain. This generates a diradical intermediate that can then undergo ring closure to form the more stable five-membered cyclopentene ring.[7] The presence of radical-stabilizing substituents on the cyclopropane ring can lower the activation energy for this rearrangement.[7]

Visualization of the Thermal Rearrangement Mechanism:

Caption: Mechanism of the thermal vinylcyclopropane-cyclopentene rearrangement.

B. Transition Metal-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement

The high temperatures required for the thermal rearrangement can be a significant limitation. Transition metal catalysts, particularly those based on nickel, offer a milder and more efficient alternative.[9][10] Nickel(0) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective catalysts for this transformation.[9]

Mechanism of Ni(0)-Catalyzed Rearrangement:

The currently accepted mechanism for the Ni(0)-catalyzed rearrangement involves a multi-step pathway:[9][10][11]

-

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the C1-C2 bond of the cyclopropane ring to form a nickelacyclobutane intermediate.

-

Haptotropic Shift: This is followed by a haptotropic shift, where the nickel atom moves along the carbon skeleton.

-

Reductive Elimination: Finally, reductive elimination from the nickel intermediate forms the cyclopentene product and regenerates the Ni(0) catalyst.

This catalytic cycle proceeds at much lower temperatures than the thermal rearrangement and often with higher selectivity.[9]

Experimental Protocol: Ni(0)-Catalyzed Rearrangement [9]

-

Materials: this compound, [Ni(cod)₂] (bis(1,5-cyclooctadiene)nickel(0)), IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (NHC ligand), toluene.

-

Procedure:

-

In a glovebox, combine [Ni(cod)₂] (1.0 mol%) and IPr (2.0 mol%) in toluene.

-

Add a solution of this compound (0.10 M) in toluene.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) and monitor the reaction progress by GC or TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

Causality Behind Experimental Choices:

-

[Ni(cod)₂]: This is a common and convenient source of Ni(0). The cyclooctadiene (cod) ligands are easily displaced by the NHC ligand and the vinylcyclopropane substrate.

-

IPr (NHC Ligand): The bulky N-heterocyclic carbene ligand is crucial for stabilizing the Ni(0) catalyst and promoting the desired catalytic cycle. The steric bulk of the ligand can also influence the regioselectivity of the rearrangement in substituted vinylcyclopropanes.[12]

-

Anhydrous and Inert Conditions: Ni(0) complexes are sensitive to air and moisture, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

Visualization of the Ni(0)-Catalyzed Rearrangement Workflow:

Caption: Experimental workflow for the Ni(0)-catalyzed rearrangement.

III. Cycloaddition Reactions: Expanding Molecular Complexity

The vinyl group of this compound can participate in various cycloaddition reactions, providing access to more complex cyclic and bicyclic systems.[1] These reactions leverage the diene-like character of the vinylcyclopropane moiety.

[3+2] Cycloadditions

Transition metal-catalyzed [3+2] cycloadditions are a powerful method for constructing five-membered rings. In these reactions, the vinylcyclopropane acts as a three-carbon component. Rhodium(I) catalysts have been shown to be effective for promoting the [3+2] cycloaddition of vinylcyclopropanes with alkynes and alkenes.

Mechanism of Rh(I)-Catalyzed [3+2] Cycloaddition:

The reaction is initiated by the oxidative addition of the Rh(I) catalyst to the cyclopropane ring, forming a rhodacyclobutane intermediate. This is followed by insertion of the alkyne or alkene into the rhodium-carbon bond and subsequent reductive elimination to yield the cyclopentene product and regenerate the Rh(I) catalyst.

Visualization of a Representative [3+2] Cycloaddition:

Caption: Schematic of a Rh(I)-catalyzed [3+2] cycloaddition.

IV. Applications in Drug Development and Natural Product Synthesis

The synthetic utility of this compound and its derivatives is highlighted by their application in the synthesis of biologically active molecules.

Synthesis of Vigabatrin

A notable application of this compound is in the synthesis of the anti-epileptic drug Vigabatrin.[13][14][15] The synthesis involves the reaction of this compound with ammonia and formamide to form a vinyl-substituted pyrrolidinone intermediate. Subsequent hydrolysis and decarboxylation yield Vigabatrin.[13][15]

Natural Product Synthesis

The vinylcyclopropane-cyclopentene rearrangement has been a key step in the total synthesis of several natural products.[7] The ability to construct complex cyclopentane-containing core structures from readily available starting materials makes this methodology highly valuable in the field of natural product synthesis.

V. Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its key reactions, particularly the vinylcyclopropane-cyclopentene rearrangement and various cycloaddition reactions, provide efficient pathways to complex carbocyclic frameworks that are of significant interest to the pharmaceutical and agrochemical industries. The ongoing development of new catalytic systems, especially for asymmetric transformations, will undoubtedly expand the synthetic utility of this remarkable molecule.[16] As our understanding of the mechanistic nuances of its reactions deepens, we can expect to see even more innovative applications of this compound in the synthesis of novel and impactful molecules.

References

- 1. Buy this compound | 7686-78-4 [smolecule.com]

- 2. Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0269109A2 - Process for the preparation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]

- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 8. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of the Ni(0)-catalyzed vinylcyclopropane-cyclopentene rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]

- 14. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unlocking Synthetic Frontiers: A Technical Guide to the Research Applications of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Introduction: The Strategic Value of a Strained Ring System

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands out as a preeminent example of such a scaffold. Its unique architecture, combining the high ring strain of a cyclopropane, the reactivity of a vinyl group, and the synthetic handles of two ester functionalities, offers a rich playground for chemical innovation. This guide provides an in-depth exploration of the core reactivity and potential applications of this powerful synthetic intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. The strategic incorporation of the cyclopropane motif is known to impart favorable pharmacological properties, such as metabolic stability and conformational rigidity, making its derivatives highly valuable in medicinal chemistry.

Core Reactivity and Mechanistic Underpinnings